molecular formula C21H28O4 B026104 Methyl 15-hydroxy-7-oxodehydroabietate CAS No. 60188-95-6

Methyl 15-hydroxy-7-oxodehydroabietate

Cat. No. B026104
CAS RN: 60188-95-6
M. Wt: 344.4 g/mol
InChI Key: VGWVMAMFNRSDED-DUXKGJEZSA-N
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Description

  • Methyl 15-hydroxy-7-oxodehydroabietate is an oxidised derivative of dehydroabietic acid. It has been identified in aged varnish samples from paintings, such as 'The Girl with the Pearl Earring' by J. Vermeer (Pastorova et al., 1997).

Synthesis Analysis

  • The synthesis of methyl 15-hydroxy-7-oxodehydroabietate involves thermally assisted methylation with tetramethylammonium hydroxide (TMAH). During this process, various methylation products are formed, including those with unusual methylation at carbon atoms (Pastorova et al., 1997).

Molecular Structure Analysis

  • The molecular structure of methyl 15-hydroxy-7-oxodehydroabietate has been elucidated using mass spectrometry and other spectroscopic techniques. Specific fragment ions present in the mass spectra have been used to determine the structure of the compound (Pastorova et al., 1997).

Chemical Reactions and Properties

  • Methyl 15-hydroxy-7-oxodehydroabietate has been observed to undergo various chemical reactions, including oxidation and methylation. The compound's behaviour under specific derivatisation conditions, such as TMAH treatment, leads to the formation of multiple derivatives (Pastorova et al., 1997).

Physical Properties Analysis

  • The physical properties of methyl 15-hydroxy-7-oxodehydroabietate, such as melting point, boiling point, and solubility, have not been explicitly detailed in the provided research papers.

Chemical Properties Analysis

  • The chemical properties of methyl 15-hydroxy-7-oxodehydroabietate, including its reactivity, stability, and interaction with other chemicals, are inferred from its synthesis and reaction studies. The compound exhibits reactivity under specific conditions like TMAH treatment, leading to the formation of various methylated derivatives (Pastorova et al., 1997).

Scientific Research Applications

  • Therapeutic Applications : A novel steroid, Methyl 14-oxo-5, 8, 9-podocarp-15-oate (4), derived from dehydroabietic acid, shows potential in treating inflammatory and autoimmune diseases (Tahara, Harigaya, & Onda, 1975).

  • Crystallography and Structural Analysis : The dehydroabietate derivative, methyl-16, nor-5-hydroxy-6, 7, 15-trioxo dehydroabietate, has been characterized, revealing its crystalline structure and properties (Padha et al., 1995).

  • Biochemical Reactions : Research indicates that a 15-hydroxy group influences the hydrolysis rate of gibberellin 7-methyl esters more significantly than a 15-alcohol (Castellaro, Macmillan, & Willis, 1991).

  • Synthetic Chemistry : Oxidation of methyl 7-oxodehydroabietate with perbenzoic acid results in the synthesis of 11-methoxydehydroabietane (Matsumoto et al., 1972). Additionally, the synthesis of various compounds like taxodione, royleanone, and cryptojaponol, starting from similar derivatives, has been successful (Matsumoto, Ohsuga, Harada, & Fukui, 1977).

  • Electrooxidative Functionalizations : Electrooxidative functionalization of dehydroabietic acid methyl ester leads to the conversion into various derivatives, showcasing the compound's versatility in chemical reactions (Uneyama, Katayama, & Torii, 1987).

  • Allergenic Properties and Sensitization : Oxidation products of abietic acid and its methyl ester include allergens with weak cytotoxicity, highlighting its implications in dermatology and allergology (Prinz et al., 2002).

  • Art Conservation and Analysis : In art conservation, the aged varnish of "The Girl with the Pearl Earring" by J. Vermeer was analyzed to contain 7-oxo-dehydroabietic acid and 7-oxo-15-hydroxy-dehydroabietic acid, demonstrating its use in the study of historical artworks (Pastorova, Berg, Boon, & Verhoeven, 1997).

Safety and Hazards

Users should avoid contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. It is recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .

Relevant Papers One relevant paper discusses the role of Methyl 15-hydroxy-7-oxodehydroabietate in the formation of the sparse understory vegetation in pine forests . The compound is identified as one of the most active compounds found in the pine soil, and it may be formed through the degradation of resin acids, which are found abundantly in pine trees .

Mechanism of Action

Target of Action

Methyl 15-hydroxy-7-oxodehydroabietate is a bioactive compound found in the soil of pine forests . Its primary targets are undergrowth plant species in these forests . The compound acts as an allelochemical, suppressing the growth of these plants and contributing to the sparse understory vegetation characteristic of pine forests .

Mode of Action

The compound interacts with its targets by being released into the soil and the surrounding environment . It is believed to be formed through the degradation of resin acids, which are found abundantly in pine trees . Once in the soil, it acts as a growth inhibitor for undergrowth plants .

Biochemical Pathways

It is known that the compound is involved in the process of allelopathy, a biological phenomenon where an organism produces one or more biochemicals that influence the growth, survival, and reproduction of other organisms .

Pharmacokinetics

It is known that the compound is released into the soil through the decomposition of plant litter and into the surrounding environment as volatiles .

Result of Action

The primary result of the action of Methyl 15-hydroxy-7-oxodehydroabietate is the suppression of the invasion of undergrowth plants into the forests, resulting in the establishment of the sparse understory vegetation . This suggests that the compound has a significant impact on the biodiversity and ecosystem dynamics of pine forests.

Action Environment

The action of Methyl 15-hydroxy-7-oxodehydroabietate is influenced by environmental factors such as the presence of resin acids in pine trees and the conditions of the soil and surrounding environment . The compound’s action, efficacy, and stability may be affected by factors such as soil composition, temperature, and moisture levels.

properties

IUPAC Name

methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3/t17-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVMAMFNRSDED-DUXKGJEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 15-hydroxy-7-oxodehydroabietate

CAS RN

60188-95-6
Record name Methyl 15-hydroxy-7-oxodehydroabietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060188956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 15-HYDROXY-7-OXODEHYDROABIETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8685KPY2HH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 15-hydroxy-7-oxodehydroabietate in the context of pine forest ecology?

A1: Methyl 15-hydroxy-7-oxodehydroabietate is a bioactive compound found in the soil of pine forests. It is considered one of the most active compounds contributing to the allelopathic effects observed in these ecosystems []. Allelopathy refers to the chemical inhibition of one plant species by another, and in this case, Methyl 15-hydroxy-7-oxodehydroabietate, along with other compounds, is believed to be released by pine trees and their decomposing litter, suppressing the growth of understory vegetation []. This contributes to the characteristic sparse undergrowth often observed in pine forests.

Q2: How does the origin of Methyl 15-hydroxy-7-oxodehydroabietate relate to its potential allelopathic role?

A2: Methyl 15-hydroxy-7-oxodehydroabietate is thought to be formed through the degradation of resin acids, which are abundant in pine trees []. These resin acids are released into the environment through various processes, including litter decomposition. As these compounds break down in the soil, they give rise to Methyl 15-hydroxy-7-oxodehydroabietate and other related compounds, which then interact with surrounding plants, potentially inhibiting their growth and contributing to the allelopathic effect [].

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